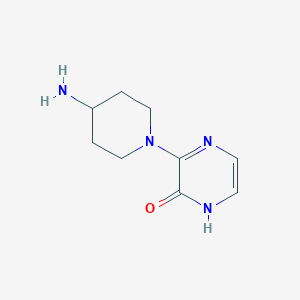
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one
Overview
Description
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one is an aminopiperidine derivative of pyrazinone, a heterocyclic compound commonly found in pharmaceuticals and other organic compounds. It is a white crystalline powder with a molecular weight of 263.3 g/mol and a melting point of 158-160 °C. This compound has been extensively studied for its potential applications in drug synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Synthesis and Coordination Chemistry
Derivatives of pyrazinone, such as 3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one, have been explored for their synthesis and coordination chemistry. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been utilized as ligands in coordination chemistry, showing potential for luminescent lanthanide compounds useful in biological sensing, and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005). This highlights the compound's versatility and utility in developing complex chemistries for various applications.
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of pyrazinone derivatives have also been a significant area of research. Schiff bases of 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones have shown significant activity against Bacillus substilis and Aspergillus niger. In particular, some compounds exhibited appreciable antitubercular activity against Mycobacterium tuberculosis H37Rv strain, suggesting their potential as new anti-TB agents (Sivakumar & Rajasekaran, 2013).
Anticancer Activity
Pyrazinone derivatives have been explored for their anticancer potential, with several studies indicating their activity against various cancer cell lines. For example, new 3,7-disubstituted pyrazolo[3,4-c]pyridines have been synthesized and shown to possess antiproliferative activity against melanoma, prostate cancer cell lines, and induced apoptotic cell death, indicating their potential as anticancer agents (Gavriil et al., 2017).
Quantum Computational and Spectroscopic Investigations
Quantum computational and spectroscopic investigations on pyrazinone derivatives, like ampyra (4-aminopyridine), have provided insights into their chemical properties and interactions at a molecular level. These studies, involving density functional theory (DFT) and time-dependent DFT (TDDFT), have explored the molecule's electronic structure, vibrational frequencies, and molecular docking potentials, offering a foundation for understanding the compound's reactivity and potential biological activities (Siddiqui & Javed, 2021).
properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-1-5-13(6-2-7)8-9(14)12-4-3-11-8/h3-4,7H,1-2,5-6,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPOQYIUYTYFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4R)-4-[cyclobutyl(methyl)amino]oxolan-3-ol](/img/structure/B1531805.png)
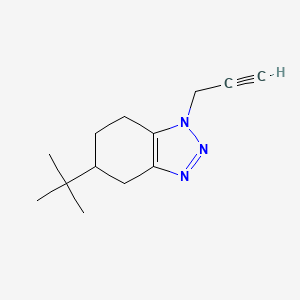
![3-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531809.png)
![tert-butyl 1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1531810.png)
![(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531812.png)
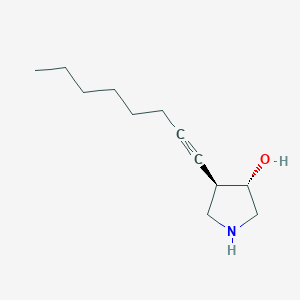
![(3R,4R)-4-[(2-hydroxyethyl)sulfanyl]oxolan-3-ol](/img/structure/B1531814.png)
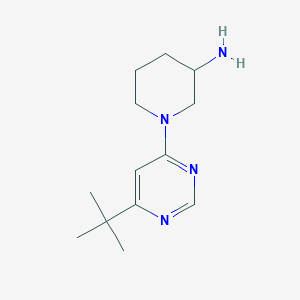
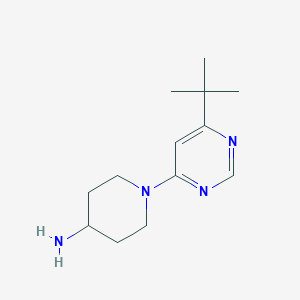
![3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531821.png)
![2-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531822.png)
![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531824.png)
![tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate](/img/structure/B1531826.png)